(3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
(3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with a unique structure that includes a quinoxaline core, a methoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the methoxyphenyl and phenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and yields. Industrial production methods focus on scalability, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different derivatives with altered properties.
Substitution: Common in organic synthesis, substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Scientific Research Applications
(3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a similar quinoxaline core but different substituents.
Methoxyphenyl Compounds: Molecules containing the methoxyphenyl group, which may have similar reactivity and properties.
Phenyl Substituted Compounds: Compounds with phenyl groups that can exhibit similar chemical behavior.
Uniqueness
What sets (3E)-3-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1-phenyl-1,2,3,4-tetrahydroquinoxalin-2-one apart is its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1-phenylquinoxalin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-28-18-13-11-16(12-14-18)22(26)15-20-23(27)25(17-7-3-2-4-8-17)21-10-6-5-9-19(21)24-20/h2-15,26H,1H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJUKDCTFAOHG-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N(C2=O)C4=CC=CC=C4)/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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